Calculated Lipophilicity (LogP 3.31) and Physicochemical Profile
4', Dihydrochloride exhibits a calculated octanol/water partition coefficient (LogP) of 3.31 [1]. While no direct head-to-head comparator data is available, this LogP value positions 4', Dihydrochloride in a moderately lipophilic range, distinct from more polar imidazoline derivatives (e.g., 2-imidazoline, LogP ≈ -0.3) or highly lipophilic analogs [1]. This property influences its potential membrane permeability and protein binding in biological contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.31 |
| Comparator Or Baseline | 2-Imidazoline (LogP ≈ -0.3) [Class-level inference] |
| Quantified Difference | ΔLogP ≈ 3.61 (more lipophilic) |
| Conditions | Calculated using in silico methods (software not specified) |
Why This Matters
The LogP value guides solubility and permeability expectations, aiding formulation and assay design decisions.
- [1] Molaid. (n.d.). N,N'-Bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide dihydrochloride | 2545-16-6 [Chemical database entry]. Retrieved April 15, 2026. View Source
